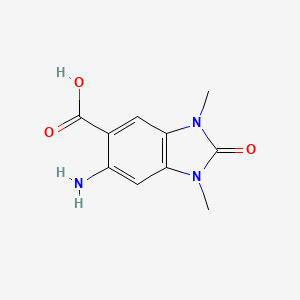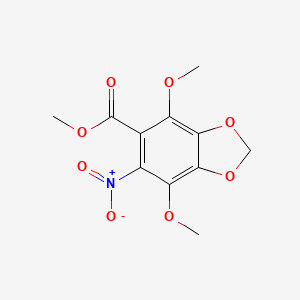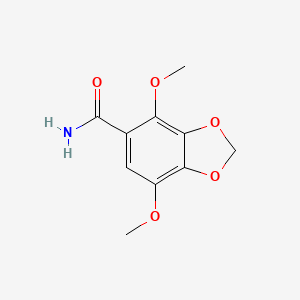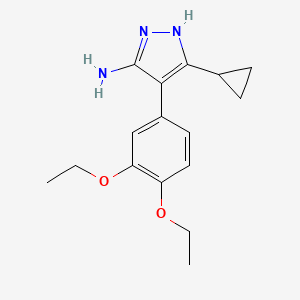
3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a diethoxyphenyl group, and a pyrazol-5-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the diethoxyphenyl derivative. One common approach is the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with cyclopropylamine under acidic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted pyrazoles or other heterocyclic compounds.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug discovery, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Cyclopropyl-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
4-(3,4-Diethoxyphenyl)-1H-pyrazol-5-amine
3-Cyclopropyl-1H-pyrazol-5-amine
Uniqueness: 3-Cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. This compound's unique structure allows for distinct interactions with biological targets, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
5-cyclopropyl-4-(3,4-diethoxyphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-20-12-8-7-11(9-13(12)21-4-2)14-15(10-5-6-10)18-19-16(14)17/h7-10H,3-6H2,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTLIKVGAZMHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(NN=C2N)C3CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
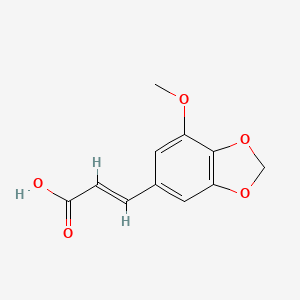
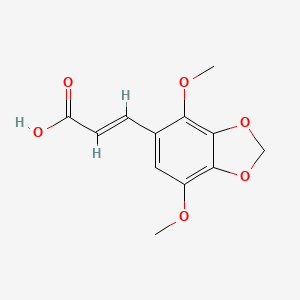
![4,5-DIMETHOXY-6-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE](/img/structure/B7816795.png)
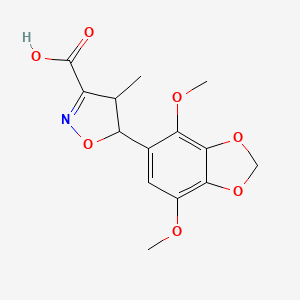
![{5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL](/img/structure/B7816806.png)
![Ethyl 5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7816813.png)
![Ethyl 5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7816817.png)
![2-(4-NITRO-1H-PYRAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE](/img/structure/B7816832.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B7816838.png)
![(2S,5R)-2-(4-methyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B7816849.png)
